[3-(2,4-dichlorophenyl)isoxazol-5-yl]methanol [3-(2,4-dichlorophenyl)isoxazol-5-yl]methanol
Brand Name: Vulcanchem
CAS No.:
VCID: VC13436691
InChI: InChI=1S/C10H7Cl2NO2/c11-6-1-2-8(9(12)3-6)10-4-7(5-14)15-13-10/h1-4,14H,5H2
SMILES: C1=CC(=C(C=C1Cl)Cl)C2=NOC(=C2)CO
Molecular Formula: C10H7Cl2NO2
Molecular Weight: 244.07 g/mol

[3-(2,4-dichlorophenyl)isoxazol-5-yl]methanol

CAS No.:

Cat. No.: VC13436691

Molecular Formula: C10H7Cl2NO2

Molecular Weight: 244.07 g/mol

* For research use only. Not for human or veterinary use.

[3-(2,4-dichlorophenyl)isoxazol-5-yl]methanol -

Specification

Molecular Formula C10H7Cl2NO2
Molecular Weight 244.07 g/mol
IUPAC Name [3-(2,4-dichlorophenyl)-1,2-oxazol-5-yl]methanol
Standard InChI InChI=1S/C10H7Cl2NO2/c11-6-1-2-8(9(12)3-6)10-4-7(5-14)15-13-10/h1-4,14H,5H2
Standard InChI Key VTWFENVOSDJQCR-UHFFFAOYSA-N
SMILES C1=CC(=C(C=C1Cl)Cl)C2=NOC(=C2)CO
Canonical SMILES C1=CC(=C(C=C1Cl)Cl)C2=NOC(=C2)CO

Introduction

Synthesis and Preparation Methods

Conventional Condensation Approaches

Isoxazole derivatives are typically synthesized via cyclocondensation reactions between hydroxylamine and α,β-unsaturated carbonyl compounds. For [3-(2,4-dichlorophenyl)isoxazol-5-yl]methanol, the synthesis likely begins with a 2,4-dichlorophenyl-substituted aldehyde or ketone. Hydroxylamine reacts with the carbonyl group to form an intermediate oxime, which undergoes cyclization in the presence of a dehydrating agent (e.g., POCl3\text{POCl}_3) to yield the isoxazole ring. Subsequent functionalization introduces the hydroxymethyl group at the 5-position, potentially through alkoxymercuration or reduction of ester precursors.

Electrochemical Synthesis

Recent advances in green chemistry have enabled the electrochemical synthesis of isoxazoles. In a Pt/Fe cell under constant current (5.0 mA/cm2^2), N-hydroxybenzimidoyl chlorides react with alkynes in methanolic media to form isoxazoles with improved yields compared to traditional methods . This approach minimizes hazardous byproducts and enhances scalability, making it a viable alternative for producing [3-(2,4-dichlorophenyl)isoxazol-5-yl]methanol and related compounds.

Structural Characteristics and Molecular Properties

Molecular Geometry and Substituent Effects

The compound’s structure features a planar isoxazole ring (C3H3NO\text{C}_3\text{H}_3\text{NO}) fused to a 2,4-dichlorophenyl group. X-ray crystallography of analogous compounds reveals that the dichlorophenyl moiety adopts a near-orthogonal orientation relative to the isoxazole plane, minimizing steric hindrance and optimizing electronic interactions . The hydroxymethyl group at C5 enhances solubility in polar solvents, while the chlorine atoms at C2 and C4 of the phenyl ring contribute to lipophilicity, influencing membrane permeability.

Table 1: Structural Comparison of Dichlorophenyl Isoxazole Derivatives

CompoundMolecular FormulaSubstituent PositionsMolecular Weight (g/mol)
[3-(2,4-Dichlorophenyl)isoxazol-5-yl]methanolC10H7Cl2NO2\text{C}_{10}\text{H}_{7}\text{Cl}_{2}\text{NO}_{2}2,4-Cl2_2 on phenyl; C5-CH2_2OH244.07
[3-(2,6-Dichlorophenyl)-5-methylisoxazol-4-yl]methanol C11H9Cl2NO2\text{C}_{11}\text{H}_{9}\text{Cl}_{2}\text{NO}_{2}2,6-Cl2_2 on phenyl; C4-CH2_2OH; C5-CH3_3258.10
(3-(2,5-Dichlorophenyl)isoxazol-5-yl)methanolC10H7Cl2NO2\text{C}_{10}\text{H}_{7}\text{Cl}_{2}\text{NO}_{2}2,5-Cl2_2 on phenyl; C5-CH2_2OH244.07

Spectroscopic and Computational Insights

  • NMR Spectroscopy: The 1H^1\text{H}-NMR spectrum of related isoxazoles shows characteristic singlet peaks for the isoxazole protons (δ 6.5–7.5 ppm) and a broad peak for the hydroxymethyl group (δ 4.5–5.0 ppm).

  • DFT Calculations: Density functional theory (DFT) studies predict a HOMO-LUMO gap of ~5.2 eV, indicating moderate reactivity suitable for electrophilic substitution at the phenyl ring.

Future Research Directions

  • Biological Screening: Systematic evaluation of antimicrobial, anticancer, and anti-inflammatory activities.

  • Synthetic Optimization: Development of one-pot electrochemical methods to improve yield and purity.

  • Structure-Activity Relationships (SAR): Comparative studies with analogs varying in chlorine substitution patterns.

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